molecular formula C10H13N3S B12104226 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

Cat. No.: B12104226
M. Wt: 207.30 g/mol
InChI Key: MDKYPRSJADADCO-UHFFFAOYSA-N
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Description

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Methylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
  • 1-((5-Propylthiophen-2-yl)methyl)-1h-pyrazol-4-amine
  • 1-((5-Butylthiophen-2-yl)methyl)-1h-pyrazol-4-amine

Uniqueness

1-((5-Ethylthiophen-2-yl)methyl)-1h-pyrazol-4-amine is unique due to its specific ethyl substitution on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-[(5-ethylthiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H13N3S/c1-2-9-3-4-10(14-9)7-13-6-8(11)5-12-13/h3-6H,2,7,11H2,1H3

InChI Key

MDKYPRSJADADCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)CN2C=C(C=N2)N

Origin of Product

United States

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